4-((4-Amino-1h-pyrazol-1-yl)methyl)picolinonitrile
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Overview
Description
4-((4-Amino-1H-pyrazol-1-yl)methyl)picolinonitrile is a chemical compound that features a pyrazole ring substituted with an amino group and a picolinonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Amino-1H-pyrazol-1-yl)methyl)picolinonitrile typically involves the reaction of 4-aminopyrazole with picolinonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the amino group, followed by nucleophilic substitution with picolinonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
4-((4-Amino-1H-pyrazol-1-yl)methyl)picolinonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the nitrile group can produce primary amines.
Scientific Research Applications
4-((4-Amino-1H-pyrazol-1-yl)methyl)picolinonitrile has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes and receptors in the body.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological pathways.
Materials Science: It is utilized in the development of new materials with specific electronic or optical properties.
Industry: The compound finds applications in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-((4-Amino-1H-pyrazol-1-yl)methyl)picolinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the pyrazole ring play crucial roles in binding to these targets, often through hydrogen bonding and hydrophobic interactions . This binding can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-methylpyrazole: Similar in structure but lacks the picolinonitrile moiety.
4-(1H-Imidazol-1-yl)phenol: Contains an imidazole ring instead of a pyrazole ring.
Uniqueness
4-((4-Amino-1H-pyrazol-1-yl)methyl)picolinonitrile is unique due to the presence of both the amino-pyrazole and picolinonitrile groups. This combination provides distinct chemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C10H9N5 |
---|---|
Molecular Weight |
199.21 g/mol |
IUPAC Name |
4-[(4-aminopyrazol-1-yl)methyl]pyridine-2-carbonitrile |
InChI |
InChI=1S/C10H9N5/c11-4-10-3-8(1-2-13-10)6-15-7-9(12)5-14-15/h1-3,5,7H,6,12H2 |
InChI Key |
HGEPOWWVNRHLJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1CN2C=C(C=N2)N)C#N |
Origin of Product |
United States |
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